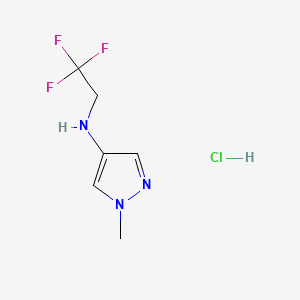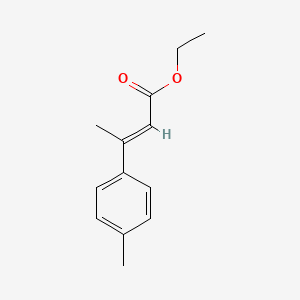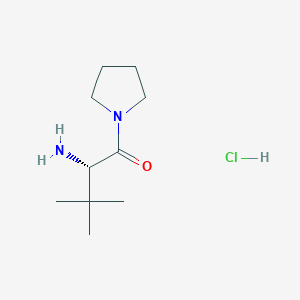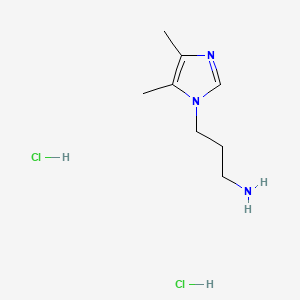amine hydrochloride](/img/structure/B13458007.png)
[(5-Methoxy-2-methylphenyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-2-methylphenyl)methylamine hydrochloride is an organic compound that features a methoxy group and a methyl group attached to a benzene ring, with a methylamine group attached to the benzyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-methylaniline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 5-methoxy-2-methylaniline
Reagents: Formaldehyde, methylamine
Conditions: Acidic medium (e.g., hydrochloric acid)
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reagent flow rates, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-2-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylphenylmethylamine.
Reduction: Formation of 5-methoxy-2-methylphenylmethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Methoxy-2-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methylaniline: A precursor in the synthesis of (5-Methoxy-2-methylphenyl)methylamine hydrochloride.
2-Methoxy-5-methylphenyl isocyanate: Another compound with a similar methoxy and methyl substitution pattern on the benzene ring.
2-Methylphenethylamine: Shares the phenethylamine backbone but lacks the methoxy group.
Uniqueness
(5-Methoxy-2-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
1-(5-methoxy-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-5-10(12-3)6-9(8)7-11-2;/h4-6,11H,7H2,1-3H3;1H |
Clave InChI |
CDFCFVFGKXCQFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)

![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)





![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)

![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
